molecular formula C16H21NO3 B1202776 (R)-(-)-Rolipram CAS No. 85416-75-7

(R)-(-)-Rolipram

Numéro de catalogue: B1202776
Numéro CAS: 85416-75-7
Poids moléculaire: 275.34 g/mol
Clé InChI: HJORMJIFDVBMOB-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-Rolipram est un composé chiral connu pour ses propriétés pharmacologiques, en particulier en tant qu’inhibiteur sélectif de la phosphodiestérase-4 (PDE4). Ce composé a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles inflammatoires et neurologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de (R)-Rolipram implique généralement la résolution du Rolipram racémique ou la synthèse asymétrique utilisant des catalyseurs chiraux. Une méthode courante comprend l’utilisation d’auxiliaires chiraux ou de catalyseurs chiraux pour obtenir la pureté énantiomérique souhaitée. Les conditions réactionnelles impliquent souvent l’utilisation de solvants tels que le dichlorométhane ou le toluène, et de réactifs tels que le diisopropylamidure de lithium (LDA) ou les réactifs de Grignard .

Méthodes de production industrielle

La production industrielle de (R)-Rolipram peut impliquer des techniques de résolution à grande échelle ou une synthèse en flux continu pour garantir un rendement et une pureté élevés. L’utilisation de systèmes automatisés et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) est courante dans les milieux industriels pour obtenir l’excès énantiomérique souhaité.

Analyse Des Réactions Chimiques

Types de réactions

(R)-Rolipram subit diverses réactions chimiques, notamment :

    Oxydation : Il peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

    Réduction : Les réactions de réduction peuvent être réalisées à l’aide de catalyseurs d’hydrogénation ou d’hydrure métallique.

    Substitution : Des réactions de substitution nucléophile peuvent se produire avec des dérivés halogénés de Rolipram.

Réactifs et conditions courantes

    Oxydation : Permanganate de potassium en milieu acide ou basique.

    Réduction : Palladium sur carbone (Pd/C) pour l’hydrogénation ou borohydrure de sodium pour la réduction sélective.

    Substitution : Halogénures d’alkyle ou d’aryle en présence d’une base comme l’hydroxyde de sodium.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits ou substitués de (R)-Rolipram, qui peuvent être utilisés en chimie médicinale pour le développement de médicaments.

Applications de la recherche scientifique

(R)-Rolipram a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Treatment of Major Depressive Disorder

(R)-(-)-Rolipram has been extensively studied for its antidepressant properties. A key study utilized positron emission tomography (PET) imaging to assess the binding of 11C^{11}C-(R)-rolipram in patients with major depressive disorder (MDD). The findings indicated a significant reduction in rolipram binding in the brains of MDD patients compared to healthy controls, suggesting altered phosphodiesterase type IV activity in depression . This alteration may contribute to the pathophysiology of MDD and highlights the potential of rolipram as a biomarker for diagnosis and treatment efficacy.

Immunomodulatory Effects in Multiple Sclerosis

Research has demonstrated that this compound can suppress cytokine production, particularly tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are critical in the pathogenesis of multiple sclerosis (MS) . In experimental autoimmune encephalomyelitis (EAE), an animal model for MS, rolipram treatment resulted in reduced disease severity and neurological deficits. These findings suggest that rolipram may serve as a potential therapeutic agent for MS by modulating immune responses.

Enhancement of Memory and Learning

The role of this compound in cognitive enhancement has been investigated through its effects on cAMP signaling pathways. A study reported that subchronic administration of rolipram increased the expression and phosphorylation of cAMP response element-binding protein (CREB) in the hippocampus, which is associated with improved memory consolidation . The treatment led to enhanced performance in conditioned fear tasks, indicating that rolipram may facilitate learning processes by promoting synaptic plasticity.

Neuroprotection and Survival Enhancement

Recent studies have explored the neuroprotective effects of this compound on sensory ganglion neurons under stress conditions. Rolipram was shown to enhance neuronal survival when administered at low concentrations, indicating its potential as a neuroprotective agent . This application could be particularly relevant for neurodegenerative diseases where neuronal survival is compromised.

Summary Table of Applications

Application AreaMechanism/EffectKey Findings
Major Depressive DisorderInhibition of PDE4 leading to increased cAMP levelsSignificant reduction in rolipram binding in MDD patients
Multiple SclerosisSuppression of TNF-α and IFN-γ productionReduced disease severity in EAE models
Memory EnhancementIncreased CREB expression and phosphorylationImproved memory consolidation and learning tasks
NeuroprotectionEnhanced survival of sensory neuronsIncreased survival rates under serum deprivation conditions

Comparaison Avec Des Composés Similaires

Composés similaires

    Cilomilast : Un autre inhibiteur de la PDE4 avec des propriétés anti-inflammatoires similaires.

    Roflumilast : Un inhibiteur de la PDE4 utilisé dans le traitement de la maladie pulmonaire obstructive chronique (MPOC).

    Apremilast : Un inhibiteur de la PDE4 utilisé pour le traitement du psoriasis et du rhumatisme psoriasique.

Unicité

(R)-Rolipram est unique en raison de sa forte sélectivité pour la PDE4 et de ses applications thérapeutiques potentielles dans les troubles neurologiques et inflammatoires. Sa nature chirale en fait également un composé précieux pour étudier les effets énantiomériques en pharmacologie.

Activité Biologique

(R)-(-)-Rolipram is a selective phosphodiesterase type 4 (PDE4) inhibitor that has gained attention for its potential therapeutic applications in various neurological and psychiatric disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and relevant case studies.

Chemical Structure:

  • Chemical Name: (4R)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one
  • Molecular Formula: C16H21NO3
  • Purity: ≥98%

This compound is recognized for being 2-10 times more potent than its S-(+) enantiomer in inhibiting PDE4, which is crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP) . By preventing the breakdown of cAMP, this compound enhances cAMP-mediated signaling pathways, influencing various physiological processes including inflammation, memory formation, and neuroprotection.

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits significant neuroprotective properties. For instance, in a mouse model of intracerebral hemorrhage, treatment with rolipram reduced brain edema and improved neurological function by modulating inflammatory responses and promoting neuronal survival through the activation of the cAMP/AMPK/SIRT1 signaling pathway . The following table summarizes key findings from this research:

Parameter Control Group Rolipram Group P-Value
Brain EdemaHighSignificantly Reduced<0.05
Neuronal ApoptosisElevatedSignificantly Lowered<0.01
Inflammatory Cytokines ReleaseHighSignificantly Reduced<0.05

Cognitive Enhancement

A study on double-transgenic mice indicated that systemic treatment with this compound improved long-term potentiation (LTP) and cognitive functions such as memory retention. The beneficial effects persisted for at least two months post-treatment, suggesting a lasting impact on synaptic health . The underlying mechanism involves the activation of the cAMP/PKA/CREB pathway, which stabilizes synaptic circuitry against neurotoxic insults.

In Vivo Imaging Studies

In vivo studies utilizing positron emission tomography (PET) with radiolabeled this compound demonstrated its capacity to measure PDE4 activity in live subjects. These studies revealed that binding affinity (B_max) and dissociation constant (K_D) were significantly affected by the physiological state of the subjects (conscious vs. anesthetized), indicating that rolipram can be a valuable tool for assessing PDE4-related pathologies .

Immune Modulation

Research has also shown that rolipram influences immune responses by modulating B cell activity. In a clinical trial setting, rolipram treatment resulted in increased CD86 expression on B cells while inhibiting CD80 expression on activated cells, suggesting potential applications in autoimmune conditions .

Propriétés

IUPAC Name

(4R)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318033
Record name (-)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85416-75-7
Record name (-)-Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85416-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Rolipram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLIPRAM, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPX51KUP08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-Rolipram
Reactant of Route 2
(R)-(-)-Rolipram
Reactant of Route 3
(R)-(-)-Rolipram
Reactant of Route 4
(R)-(-)-Rolipram
Reactant of Route 5
(R)-(-)-Rolipram
Reactant of Route 6
(R)-(-)-Rolipram

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.